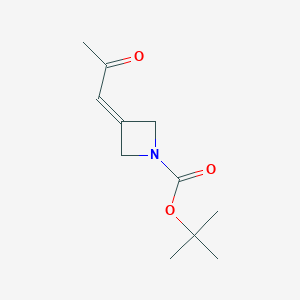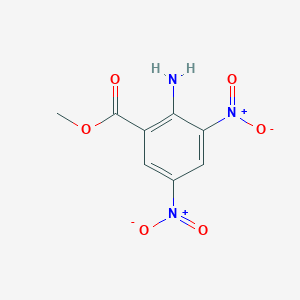
1,2-Dihydronaphthalene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H10O2 It is a derivative of naphthalene, characterized by the presence of a carboxylic acid group attached to a dihydronaphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dihydronaphthalene-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of o-(alkynyl)benzaldehydes or o-(alkynyl)phenyl ketones with olefins using copper(II) triflate as a catalyst in tetrahydrofuran at elevated temperatures . Another method includes the dearomatization of naphthalene derivatives by nucleophilic addition of organometallic reagents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes and continuous flow reactors are common in industrial settings to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dihydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted naphthalenes, dihydronaphthalenes, and tetrahydronaphthalenes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2-Dihydronaphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2-dihydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for estrogen receptors, influencing gene expression and cellular responses . Additionally, its derivatives have been found to inhibit enzymes such as aldosterone synthase, which plays a role in the regulation of blood pressure and fluid balance .
Comparación Con Compuestos Similares
1,2-Dihydronaphthalene-1-carboxylic acid can be compared with other similar compounds, such as:
1,2-Dihydronaphthalene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
1,4-Dihydronaphthalene: Has a different substitution pattern, leading to distinct chemical and biological properties.
Naphthalene-1-carboxylic acid: Does not have the dihydro structure, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of the dihydronaphthalene ring and the carboxylic acid group, which imparts specific chemical reactivity and potential for diverse applications .
Propiedades
IUPAC Name |
1,2-dihydronaphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-6,10H,7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKCTIFQAYFUSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=CC=CC=C2C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2591689.png)
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2591691.png)
![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2591692.png)
![2-Methylsulfanylbenzo[f][1,3]benzoxazole](/img/structure/B2591693.png)


![Methyl 3-[(2-ethylpiperidin-1-yl)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2591697.png)

![4-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2591700.png)

![methyl N-(4-{[4-(quinolin-8-yloxy)piperidin-1-yl]sulfonyl}phenyl)carbamate](/img/structure/B2591702.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2591711.png)
![N-(4-acetamidophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2591712.png)
